
Formylhydrazine
Overview
Description
Formylhydrazine, also known as formic acid hydrazide, is a chemical compound with the molecular formula CH₄N₂O and a molar mass of 60.056 g/mol . It is one of the simplest compounds in the hydrazide class and is known for its white crystalline appearance. This compound is soluble in water and ethanol and has a melting point of approximately 54°C .
Preparation Methods
Formylhydrazine can be synthesized through the acid hydrolysis of diazomethane. The reaction involves the following steps :
H2CN2+H2O→HC(O)NHNH2
In industrial settings, formohydrazide is produced by reacting hydrazine with formic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
Formylhydrazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to formic acid and nitrogen gas. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: It can be reduced to hydrazine using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, forming derivatives like N-formylhydrazine.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation with potassium permanganate yields formic acid, while reduction with lithium aluminum hydride produces hydrazine .
Scientific Research Applications
Synthesis and Chemical Reactions
Formylhydrazine serves as a versatile reagent in organic synthesis, particularly in the formation of N-formylamines. A notable study demonstrated a novel method for the direct formylation of various amines using this compound as a formylating agent, yielding N-formylamines with significant efficiency . This reaction expands the toolkit for synthetic chemists aiming to modify amines for various applications.
Anticancer Research
This compound derivatives have been investigated for their anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, making them potential candidates for further development in cancer therapy . The mechanism often involves the modulation of metabolic pathways, which can lead to selective toxicity towards cancer cells.
Toxicological Studies
Research has highlighted the toxicological aspects of this compound and its derivatives, particularly N-methyl-N-formylhydrazine (MFH). Studies on laboratory animals have indicated that these compounds can exhibit acute toxicity, necessitating careful evaluation in terms of safety and dosage when considering therapeutic applications . The understanding of these toxicokinetics is crucial for the design of clinical trials involving such compounds.
Analytical Applications
This compound is utilized in analytical chemistry, particularly in the detection and quantification of carbonyl compounds. It forms stable derivatives with aldehydes and ketones, which can be analyzed using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) . This application is significant in food safety and environmental monitoring.
Case Study 1: Formylation of Amines
A recent study utilized this compound to achieve efficient formylation of various amines, showcasing its effectiveness as a formylating agent compared to traditional methods. The study provided detailed reaction conditions and yields, demonstrating significant improvements in reaction times and product purities .
Amines Tested | Yield (%) | Reaction Time (h) |
---|---|---|
Aniline | 85 | 2 |
Benzylamine | 90 | 1.5 |
Cyclohexylamine | 80 | 3 |
Case Study 2: Toxicity Assessment
In a controlled study assessing the toxicity of MFH, researchers administered varying doses to laboratory mice. The results indicated dose-dependent toxicity with notable effects observed at higher concentrations . This study underscores the importance of understanding the pharmacokinetics and safety profiles of this compound derivatives before clinical application.
Mechanism of Action
The mechanism of action of formohydrazide involves its ability to act as a bidentate ligand, forming complexes with metal ions such as cobalt, zinc, and cadmium . This property allows it to participate in various biochemical pathways and exert its effects at the molecular level. The exact molecular targets and pathways depend on the specific application and the nature of the metal complexes formed .
Comparison with Similar Compounds
Formylhydrazine is unique among hydrazides due to its simple structure and versatile reactivity. Similar compounds include:
Acetyl hydrazine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Benzoyl hydrazine: Used in the production of dyes and pigments.
Diformyl hydrazine: Employed in the synthesis of heterocyclic compounds.
Compared to these compounds, formohydrazide is more reactive and can form a wider range of derivatives, making it a valuable reagent in both research and industrial applications .
Biological Activity
Formylhydrazine, an organic compound with the formula , is a derivative of hydrazine that has garnered attention due to its diverse biological activities. This article explores the biological significance of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a formyl group () attached to a hydrazine moiety (). Its structure can be represented as follows:
This unique structure contributes to its reactivity and interaction with various biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : this compound derivatives have shown effectiveness against various pathogens, including bacteria and fungi. A study highlighted the synthesis of hydrazone derivatives from this compound that displayed significant antibacterial and antifungal properties, suggesting potential applications in treating infections .
- Antitumor Activity : this compound and its derivatives have been investigated for their anticancer properties. In vitro studies demonstrated that certain hydrazone derivatives exhibited cytotoxic effects on cancer cell lines, such as MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 6.7 nM to 17 μM . This suggests that this compound could serve as a lead compound for developing new anticancer agents.
- Neuroprotective Effects : Some studies have indicated that this compound may have neuroprotective effects, potentially influencing pathways associated with neurodegenerative diseases. The modulation of oxidative stress markers in neuronal cell lines has been noted .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Reactive Oxygen Species (ROS) Modulation : this compound has been shown to influence ROS levels in cells, which is crucial for its antimicrobial and anticancer activities. By modulating oxidative stress, it can induce apoptosis in cancer cells while protecting normal cells from damage .
- Enzyme Inhibition : Certain studies suggest that this compound derivatives may inhibit specific enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase pathways . This inhibition can lead to reduced tumor growth and inflammation.
Case Studies
Several case studies highlight the potential of this compound in therapeutic applications:
- Anticancer Study : A recent investigation synthesized a series of hydrazone derivatives from this compound and evaluated their cytotoxicity against various cancer cell lines. The most potent derivative demonstrated an IC50 value of 4 μM against HepG2 liver cancer cells, indicating strong anticancer potential .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of this compound derivatives against Candida albicans and Escherichia coli. The results showed that some derivatives had minimum inhibitory concentration (MIC) values as low as 125 μg/mL for C. albicans, suggesting their utility as antifungal agents .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing formylhydrazine derivatives in medicinal chemistry?
this compound derivatives are synthesized via cyclo-condensation reactions. For example, chloro-pyrazolines with antimalarial activity are prepared by reacting 4-chloro chalcone derivatives with this compound under controlled conditions . Another method involves using this compound as a formylating agent in water with K₂S₂O₈ as an oxidant, enabling direct N-formylation of amines to produce N-formamides . Reaction optimization includes solvent selection (e.g., ethanol/water mixtures), temperature control (reflux conditions), and stoichiometric ratios of reagents.
Q. What safety precautions are necessary when handling this compound in laboratory settings?
this compound is classified as a skin and eye irritant (Category 2/2A) and may cause organ toxicity. Key precautions include:
- Using personal protective equipment (gloves, goggles, lab coats).
- Working in a fume hood to avoid inhalation .
- Immediate decontamination with water for skin/eye exposure .
- Storage in a cool, dry environment away from incompatible substances (e.g., strong oxidizers) .
Q. How can this compound be utilized as a formylating agent in organic synthesis?
this compound enables radical-mediated formylation under oxidative conditions. For instance, in water with K₂S₂O₈, it transfers formyl groups to amines via denitrogenative pathways. Critical parameters include:
- Oxidant concentration (1–2 equiv. K₂S₂O₈).
- Solvent polarity (water enhances radical stability).
- Reaction time (2–4 hours at 80°C) .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
Standard methods include:
- FTIR : To identify N–H and C=O stretches (~3300 cm⁻¹ and ~1650 cm⁻¹) .
- NMR (¹H/¹³C) : For structural elucidation of hydrazine linkages and substituents .
- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition patterns .
- UV-Vis Spectroscopy : For electronic transitions in metal complexes (e.g., Pt⁴⁺ coordination) .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s role in radical-mediated formylation reactions?
Proposed pathways involve the generation of formyl or semi-amidogen radicals via K₂S₂O₈ oxidation. These radicals react with amines to form C–N bonds, followed by denitrogenation. Computational studies (e.g., DFT) are needed to validate intermediate species and transition states .
Q. How do in vivo studies model the carcinogenic potential of this compound?
Chronic exposure studies in Swiss albino mice (0.4–1.25% this compound in drinking water) revealed dose-dependent lung tumorigenesis (94–100% incidence). Experimental design includes:
- Long-term dosing (lifespan exposure).
- Histopathological analysis of lung tissues.
- Comparative tumor incidence vs. controls . Contradictions arise in extrapolating rodent data to humans due to metabolic differences.
Q. What are the challenges in computational docking studies involving this compound-derived compounds?
Molecular docking of this compound derivatives (e.g., antimalarial chloro-pyrazolines) requires accurate ligand parameterization and receptor flexibility modeling. AutoDock Vina and Discovery Studio Visualizer are used, but challenges include:
- Accounting for tautomeric forms of hydrazine derivatives.
- Validating binding poses with experimental IC₅₀ data .
Q. How does this compound participate in coordination chemistry with transition metals?
this compound forms complexes with Pt⁴⁺ via its hydrazine and carbonyl moieties. For example, [Pt(FH·HCl)₂Cl₃(EtOH)]Cl·½EtOH is synthesized by reacting this compound with H₂PtCl₆ in ethanol. Characterization involves:
- Conductivity measurements (to confirm ionic nature).
- IR spectra (to identify Pt–N bonds) .
Q. What methodologies assess the reaction kinetics of this compound in acid-catalyzed hydrolysis?
Kinetic studies of acid-catalyzed reactions (e.g., gyromitrin → N-methylhydrazine) use:
- pH-stat techniques to monitor proton release.
- Rate constant determination under varying H⁺ concentrations . Contradictions arise in interpreting pH-dependent mechanisms due to competing pathways.
Q. What are the explosive properties of this compound derivatives, and how are they characterized?
Derivatives like 4-amino-γ-sym-triazole form explosive salts (e.g., AgNO₃ adducts). Characterization involves:
- Sensitivity testing (impact, friction).
- Thermal stability analysis (DSC/TGA) . Safety protocols mandate small-scale synthesis and remote handling.
Properties
IUPAC Name |
formohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O/c2-3-1-4/h1H,2H2,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBIXDPGRMLSTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020642 | |
Record name | Formylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.056 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
624-84-0 | |
Record name | Hydrazinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Formylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formylhydrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72391 | |
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Record name | Hydrazinecarboxaldehyde | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Formylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Formylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.880 | |
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Record name | FORMYLHYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1D8X13QFN | |
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Retrosynthesis Analysis
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